molecular formula C8H13NO2 B13568471 (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B13568471
M. Wt: 155.19 g/mol
InChI Key: XJFXVZKUPVAERR-DGUCWDHESA-N
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Description

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic compound that belongs to the class of cyclopenta[c]pyrroles. This compound is characterized by its unique structural framework, which includes a cyclopentane ring fused to a pyrrole ring, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups and provides a versatile approach to synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid group and the pyrrole ring, which can participate in a range of chemical transformations.

Common Reagents and Conditions

    Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides, and can be catalyzed by acids or bases depending on the desired product.

Major Products

Scientific Research Applications

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid has a broad range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, facilitating binding to enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid lies in its specific stereochemistry and the presence of the carboxylic acid group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+

InChI Key

XJFXVZKUPVAERR-DGUCWDHESA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1C(=O)O

Canonical SMILES

C1C(CC2C1CNC2)C(=O)O

Origin of Product

United States

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